1-Oxaspiro[3.5]nonane-2-methanol
Description
1-Oxaspiro[3.5]nonane-2-methanol is a bicyclic ether-alcohol characterized by a spirocyclic framework where a cyclohexane ring is fused with an oxolane (tetrahydrofuran) ring at position 3.4. The compound features a hydroxymethyl (-CH2OH) substituent at the 2-position of the oxolane ring. Its molecular formula is C9H16O2, with a molecular weight of 156.22 g/mol . Key structural identifiers include:
- SMILES:
C1COCCC12CC(C2)CO - InChIKey:
AVSRKWAKUFAPLU-UHFFFAOYSA-N - Topological Polar Surface Area (TPSA): Estimated at 40.5 Ų (based on oxygen and hydroxyl contributions).
Properties
CAS No. |
61266-65-7 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-oxaspiro[3.5]nonan-2-ylmethanol |
InChI |
InChI=1S/C9H16O2/c10-7-8-6-9(11-8)4-2-1-3-5-9/h8,10H,1-7H2 |
InChI Key |
UFXTYIMKRAZXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.5]nonane-2-methanol typically involves the formation of the spirocyclic oxetane ring. One common method includes the iodocyclization of appropriate precursors . The reaction conditions often involve the use of oxidizing agents such as Oxone® in formic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes selective oxidation to form carbonyl derivatives. Key findings include:
-
RuO₄-mediated oxidation converts the alcohol to a lactone (1-oxaspiro[3.5]nonane-2-carboxylic acid lactone) under mild conditions.
-
Swern oxidation (oxalyl chloride/DMSO) yields the corresponding ketone (1-oxaspiro[3.5]nonan-2-one) with >80% efficiency .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Lactonization | RuO₄, NaIO₄, H₂O | Lactone | 75% |
| Ketone Formation | Oxalyl chloride, DMSO | 1-oxaspiro[3.5]nonan-2-one | 82% |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
-
Thionyl chloride converts the alcohol to 2-chloro-1-oxaspiro[3.5]nonane, retaining the spirocyclic structure.
-
Mitsunobu conditions (DIAD/PPh₃) enable O-alkylation with primary alcohols (e.g., benzyl alcohol) .
| Substrate | Reagents | Product | Selectivity |
|---|---|---|---|
| 1-Oxaspiro[3.5]nonane-2-methanol | SOCl₂ | 2-Chloro derivative | >90% |
| This compound + Benzyl alcohol | DIAD, PPh₃ | O-Benzyl ether | 78% |
Esterification
The alcohol forms esters with acyl chlorides:
-
Acetyl chloride in pyridine yields 2-acetoxy-1-oxaspiro[3.5]nonane (85% yield).
-
Boc anhydride selectively protects the hydroxyl group under basic conditions .
Ring-Opening Reactions
The oxetane ring undergoes acid-catalyzed cleavage:
-
HCl (1M) opens the ring to form a diol (3-(hydroxymethyl)cyclohexanol) via C-O bond scission .
-
Grignard reagents (e.g., MeMgBr) attack the oxetane oxygen, yielding extended alcohols .
| Conditions | Reagents | Major Product |
|---|---|---|
| Acidic | HCl (1M) | 3-(Hydroxymethyl)cyclohexanol |
| Nucleophilic | MeMgBr | 3-(2-Hydroxypropyl)cyclohexanol |
Comparative Reactivity
The compound’s reactivity differs from structurally related spirocycles:
| Compound | Functional Group | Reactivity with SOCl₂ |
|---|---|---|
| This compound | -CH₂OH | Rapid Cl substitution |
| 1-Oxaspiro[3.5]nonan-2-one | -C=O | No reaction |
| 2-Oxa-7-azaspiro[3.5]nonane | -NH | N-acylation preferred |
Mechanistic Insights
Scientific Research Applications
1-Oxaspiro[3
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Industry: Utilized in the development of advanced materials with improved solubility and stability properties.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[3.5]nonane-2-methanol largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ability to engage in hydrogen bonding and its metabolic stability make it a valuable scaffold for drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 1-Oxaspiro[3.5]nonane-2-methanol with analogous spirocyclic compounds, focusing on structural features, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
- LogP Values: this compound: ~0.7 (estimated from similar alcohols ). 1-Oxaspiro[3.5]nonan-2-one: 1.08 (higher hydrophobicity due to ketone group) . 1,4-Dioxaspiro[4.4]nonane-2-methanol: 0.7 (similar LogP but higher polarity from additional oxygen) .
- Hydrogen Bonding: Alcohol-containing derivatives (e.g., 2-methanol, 7-ol) exhibit higher hydrogen-bond donor/acceptor capacity (TPSA: 29.5–40.5 Ų) compared to ketone or alkyl analogues (TPSA: ~20 Ų) .
Biological Activity
1-Oxaspiro[3.5]nonane-2-methanol is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the formation of a spirocyclic oxetane ring. Various synthetic routes have been explored, including the use of acetic anhydride and other reagents to achieve high yields. For instance, one method reported a yield of 73% when employing specific reaction conditions that included sonication and subsequent filtration processes .
Biological Activity
The biological activities of this compound are primarily linked to its interaction with various enzymes and receptors, which may have implications in pharmacology.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been reported that derivatives of spirocyclic compounds exhibit selective inhibition against glycosidases such as α-galactosidase and α-glucosidase, suggesting that this compound may similarly affect these targets .
Neuropharmacological Effects
In a related study, compounds with similar structural motifs were assessed for their neuropharmacological effects. These studies indicated that spirocyclic compounds could exhibit anxiolytic and sedative properties, potentially positioning this compound as a candidate for further investigation in treating anxiety disorders .
Case Studies
Several case studies provide insight into the biological activity of spirocyclic compounds:
- Case Study 1 : A study on the neuropharmacological activity of methanol extracts from various plants revealed that compounds with similar structural features exhibited significant sedative effects in animal models, indicating potential therapeutic applications for anxiety relief.
- Case Study 2 : Research focusing on iminosugars demonstrated that spirocyclic structures can lead to selective enzyme inhibition at nanomolar concentrations, suggesting that modifications to the oxaspiro framework could enhance biological activity against specific targets .
Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study on enzyme inhibitors | 1-Oxaspiro derivatives showed potent inhibition against α-galactosidase | Potential for diabetes treatment |
| Neuropharmacological study | Spirocyclic compounds exhibited anxiolytic effects in mice | Implications for anxiety disorder therapies |
| Synthesis research | High-yield synthesis methods reported for oxaspiro compounds | Enhances feasibility for pharmaceutical development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
